molecular formula C22H31N3O5S B11164796 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11164796
M. Wt: 449.6 g/mol
InChI Key: ZHHGESMXUQVUEJ-UHFFFAOYSA-N
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Description

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

The synthesis of 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonyl and tetrahydrofuran groups. The synthetic route typically starts with the preparation of the pyrrolidine core, followed by functionalization to introduce the sulfonyl and tetrahydrofuran moieties. Reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The tetrahydrofuran moiety can contribute to the overall stability and solubility of the compound in biological systems .

Comparison with Similar Compounds

Similar compounds include those with pyrrolidine, sulfonyl, and tetrahydrofuran moieties, such as:

Properties

Molecular Formula

C22H31N3O5S

Molecular Weight

449.6 g/mol

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H31N3O5S/c1-16-8-10-24(11-9-16)31(28,29)20-6-4-18(5-7-20)25-15-17(13-21(25)26)22(27)23-14-19-3-2-12-30-19/h4-7,16-17,19H,2-3,8-15H2,1H3,(H,23,27)

InChI Key

ZHHGESMXUQVUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4CCCO4

Origin of Product

United States

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